![molecular formula C27H27N3O5S2 B2640347 (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-50-8](/img/structure/B2640347.png)
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a dihydroisoquinoline, a sulfonyl group, a benzamide, and a benzo[d]thiazole. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dihydroisoquinoline could be synthesized from a suitable benzylamine precursor , and the sulfonyl group could be introduced using a sulfonyl chloride . The benzamide and benzo[d]thiazole groups could be formed through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The dihydroisoquinoline and benzo[d]thiazole rings would contribute to the rigidity of the molecule, while the sulfonyl and amide groups could form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine. The sulfonyl group could react with nucleophiles in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and amide groups could increase its solubility in water, while the aromatic rings could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A series of derivatives involving dihydroisoquinolinyl and benzothiazolyl groups have been synthesized and characterized, highlighting their structural and physicochemical properties. These compounds are investigated for their potential in various biological applications, including psychotropic, anti-inflammatory, and cytotoxic activities, demonstrating a broad spectrum of pharmacological potentials (Zablotskaya et al., 2013). The synthesis methods often involve NMR, IR spectroscopy, and mass spectrometry, along with X-ray crystallography to elucidate their molecular structures.
Biological Activities
Cytotoxicity and Antimicrobial Activities : Compounds with a similar structural motif have been evaluated for their in vitro cytotoxicity against various cancer cell lines, demonstrating selective cytotoxic effects and antimicrobial activities. These studies often aim to correlate the biological activity with structural characteristics, providing insights into their potential therapeutic applications (Sahin et al., 2012; Patel et al., 2009).
Psychotropic and Anti-inflammatory Effects : Research has also focused on evaluating the psychotropic and anti-inflammatory properties of these compounds, demonstrating marked sedative action and high anti-inflammatory activity in vivo. Such studies contribute to the development of new therapeutic agents for managing pain and inflammation (Zablotskaya et al., 2013).
Chemical Reactions and Mechanisms
- The exploration of chemical reactions and mechanisms involving dihydroisoquinolinyl and benzothiazolyl groups, such as nucleophilic addition, electrophilic cyclization, and sulfonylation reactions, is crucial for developing novel synthetic pathways. These studies provide valuable information on the versatility and reactivity of these compounds, paving the way for the discovery of new drugs with improved efficacy and selectivity (Liu et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S2/c1-34-16-15-30-24-12-9-22(35-2)17-25(24)36-27(30)28-26(31)20-7-10-23(11-8-20)37(32,33)29-14-13-19-5-3-4-6-21(19)18-29/h3-12,17H,13-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBQBLOYMZISNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

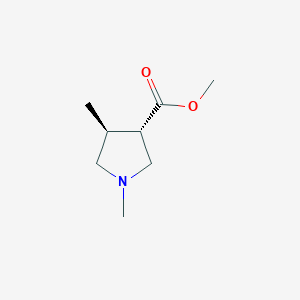
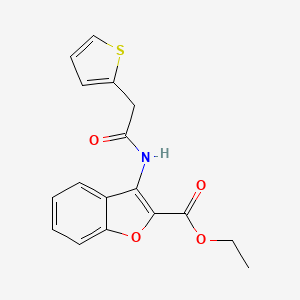


![N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide](/img/structure/B2640270.png)
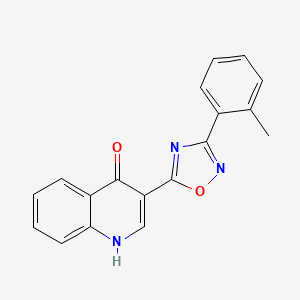
![5-Methyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2640272.png)


![N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide](/img/no-structure.png)
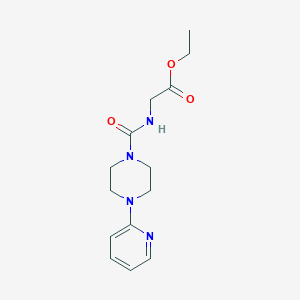
![5-Methyl-4-oxo-2-(pyrrolidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2640283.png)
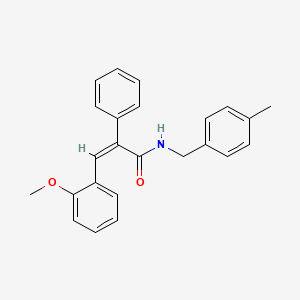
![3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2640287.png)